Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate
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Overview
Description
Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromoethyl)(2-methylpropyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-bromoethyl bromide and 2-methylpropyl bromide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphinate group can be oxidized to form phosphonate or phosphate derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphinates, phosphonates, phosphates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-bromoethyl)(2-methylpropyl)phosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the phosphinate group to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- 2-Bromoethyl phosphinate
- 2-Methylpropyl phosphinate
- Diethyl phosphonate
- Ethyl bis(bromomethyl)phosphinate
Uniqueness
Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate is unique due to the combination of its phosphinate group with both 2-bromoethyl and 2-methylpropyl substituents. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphinate or phosphonate compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61752-95-2 |
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Molecular Formula |
C8H18BrO2P |
Molecular Weight |
257.10 g/mol |
IUPAC Name |
1-[2-bromoethyl(ethoxy)phosphoryl]-2-methylpropane |
InChI |
InChI=1S/C8H18BrO2P/c1-4-11-12(10,6-5-9)7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
PDUPAHMRPQCHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCBr)CC(C)C |
Origin of Product |
United States |
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